molecular formula C22H21NO5 B8532736 Diethyl 1,2-dihydro-2-oxo-1-phenylquinol-4-ylmalonate

Diethyl 1,2-dihydro-2-oxo-1-phenylquinol-4-ylmalonate

Cat. No. B8532736
M. Wt: 379.4 g/mol
InChI Key: WBVAYZAGTTWAQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 1,2-dihydro-2-oxo-1-phenylquinol-4-ylmalonate is a useful research compound. Its molecular formula is C22H21NO5 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Diethyl 1,2-dihydro-2-oxo-1-phenylquinol-4-ylmalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl 1,2-dihydro-2-oxo-1-phenylquinol-4-ylmalonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Diethyl 1,2-dihydro-2-oxo-1-phenylquinol-4-ylmalonate

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

diethyl 2-(2-oxo-1-phenylquinolin-4-yl)propanedioate

InChI

InChI=1S/C22H21NO5/c1-3-27-21(25)20(22(26)28-4-2)17-14-19(24)23(15-10-6-5-7-11-15)18-13-9-8-12-16(17)18/h5-14,20H,3-4H2,1-2H3

InChI Key

WBVAYZAGTTWAQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1,2-dihydro-4-methyl-2-oxo-1-phenylquinoline (4.7 g.), sodium hydride (4.8 g., 60% w/w dispersion in oil, washed as in Example 1) and diethyl carbonate (50 ml.) was stirred under reflux for 2 hours. Any excess of sodium hydride was then destroyed by addition of methanol to the cooled suspension, and the mixture was then poured into ether (1 l.). The yellow precipitate was collected by filtration, and washed with ether (200 ml.). It was suspended in ethanol (50 ml.), concentrated hydrochloric acid was added to give a pH of 3, and the resultant solution was poured into water (200 ml.). The precipitate was extracted into ether, and the combined extracts were washed with water, dried over magnesium sulphate, and evaporated in vacuo. A sample of the residual solid was recrystallised from a mixture of benzene and cyclohexane to give diethyl 1,2-dihydro-2-oxo-1-phenylquinol-4-ylmalonate, m.p. 101-103° C.
Quantity
4.7 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

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